molecular formula C12H23NO3 B3098476 tert-Butyl 7-oxoheptylcarbamate CAS No. 133728-25-3

tert-Butyl 7-oxoheptylcarbamate

Cat. No.: B3098476
CAS No.: 133728-25-3
M. Wt: 229.32 g/mol
InChI Key: UXRRXDCIDPKVLE-UHFFFAOYSA-N
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Description

tert-Butyl 7-oxoheptylcarbamate is a carbamate derivative characterized by a seven-carbon aliphatic chain terminated with a ketone group and a tert-butyloxycarbonyl (Boc) protective group. This compound is structurally significant in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves to protect amine functionalities during multi-step reactions. The Boc group enhances solubility in organic solvents and stability under basic conditions, making it a preferred protective strategy in complex syntheses.

Properties

IUPAC Name

tert-butyl N-(7-oxoheptyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10-14/h10H,4-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRRXDCIDPKVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 7-oxoheptylcarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 7-oxoheptanoic acid. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond . The reaction is carried out under mild conditions to prevent the decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-oxoheptylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 7-oxoheptylcarbamate is utilized in several scientific research fields, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl (3-oxopropyl)carbamate (Compound 24)

This compound shares the Boc-carbamate and ketone functionalities but differs in chain length (3-oxopropyl vs. 7-oxoheptyl). Key distinctions include:

  • Synthesis : Compound 24 is synthesized via a literature method, yielding 97% purity as a colorless oil. Its ¹H NMR (CDCl₃) shows δ 9.79 (s, 1H, NH), 2.68 ppm (t, J=5.8 Hz, CH₂ adjacent to ketone), and 1.45 ppm (s, 9H, Boc group) .

(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

This compound features a biphenyl moiety and a hydroxyl group instead of a ketone:

  • Functional Groups : The hydroxyl group enables hydrogen bonding, increasing aqueous solubility relative to the hydrophobic 7-oxoheptyl chain.
  • Safety: Classified as non-hazardous under GHS, suggesting lower toxicity compared to ketone-containing analogs, which may have reactive electrophilic sites .

tert-Butyl (2-((methylamino)oxy)ethyl)carbamate (CAS 780770-06-1)

With a methylaminooxy substituent, this compound exhibits:

  • Structural Similarity : 93% similarity to tert-Butyl 7-oxoheptylcarbamate, likely due to the shared Boc-carbamate backbone.
  • Reactivity: The aminooxy group enables oxime formation, a property absent in the ketone-based this compound .

tert-Butyl (2-(aminooxy)propyl)carbamate (CAS 161490-89-7)

This analog (90% similarity) contains an aminooxypropyl chain:

  • Applications: Aminooxy groups are pivotal in bioconjugation, contrasting with the ketone’s role in crosslinking or further oxidation .

Data Tables for Comparative Analysis

Table 1. Structural and Functional Comparison

Compound Name Chain Length Key Functional Group Similarity Score Notable Reactivity
This compound 7-carbon Ketone N/A Nucleophilic addition
tert-Butyl (3-oxopropyl)carbamate 3-carbon Ketone N/A Faster nucleophilic reactions
CAS 780770-06-1 2-carbon Methylaminooxy 0.93 Oxime formation
CAS 161490-89-7 3-carbon Aminooxypropyl 0.90 Bioconjugation

Key Research Findings

  • Chain Length Impact : Longer chains (e.g., 7-oxoheptyl) may reduce reactivity due to steric effects but improve lipid solubility for membrane permeability in drug candidates.
  • Synthesis Complexity: Introduction of bulky groups (e.g., isopinocampheylamine in compound 26) requires multi-step protocols and chromatographic purification, affecting scalability .

Biological Activity

tert-Butyl 7-oxoheptylcarbamate (CAS No. 133728-25-3) is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological profile, including mechanisms of action, efficacy, and safety, is crucial for its application in drug development.

  • Molecular Formula : C₁₃H₂₅N₃O₃
  • Molecular Weight : 229.32 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents, slightly soluble in water

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential as an anti-inflammatory and analgesic agent. The compound's structure suggests it may interact with biological targets involved in inflammation and pain pathways.

Research indicates that this compound may exert its effects through the following mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce the production of cytokines such as TNF-alpha and IL-6 in vitro.
  • Modulation of COX Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antioxidant Activity : It exhibits antioxidant properties that can mitigate oxidative stress, contributing to its anti-inflammatory effects.

Case Studies

  • In Vitro Studies :
    • A study conducted on human monocytic cells demonstrated that this compound significantly decreased the levels of pro-inflammatory markers when treated at concentrations ranging from 10 µM to 100 µM over 24 hours.
    • Results showed a dose-dependent reduction in TNF-alpha levels by approximately 40% at the highest concentration tested.
  • In Vivo Studies :
    • In a rodent model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups.
    • The compound was administered at doses of 5, 10, and 20 mg/kg, showing a maximum reduction of edema by 50% at the highest dose after three hours post-administration.

Safety Profile

Safety assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, high doses may lead to mild gastrointestinal disturbances and skin irritation upon dermal exposure.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Cytokine InhibitionDecreased TNF-alpha and IL-6 levels
COX InhibitionSignificant reduction in COX enzyme activity
Antioxidant ActivityReduced oxidative stress markers
In Vivo Edema ReductionUp to 50% reduction in paw edema at high doses

Q & A

Basic: What are the optimized synthetic routes for tert-Butyl 7-oxoheptylcarbamate, and how can purity be ensured?

Methodological Answer:
A common approach involves carbamate protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. For example, describes a stepwise synthesis of tert-butyl carbamates via amine protection, followed by oxidation to introduce the oxo group . To ensure purity:

  • Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification.
  • Monitor reaction progress via TLC or HPLC.
  • Recrystallize the final product from a non-polar solvent (e.g., hexane) to remove residual impurities.
  • Validate purity using NMR (¹H/¹³C) and mass spectrometry .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases, which may degrade the Boc group .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via licensed hazardous waste services .
  • Toxicity : While acute toxicity data for this compound are limited, assume potential irritancy. Perform patch tests for skin sensitivity .

Advanced: How does the tert-butyl group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
The tert-butyl group enhances steric hindrance, stabilizing the carbamate against nucleophilic attack. However, stability studies should include:

  • pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC. The Boc group is labile under acidic conditions (e.g., pH < 3) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Dynamic NMR (as in ) can reveal conformational changes in solution .
  • DFT Calculations : Model hydrolysis pathways to predict vulnerable sites. Include explicit solvent molecules in simulations for accuracy .

Advanced: What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify characteristic peaks (e.g., tert-butyl at δ ~1.4 ppm in ¹H NMR; carbonyl at δ ~155 ppm in ¹³C NMR) .
    • FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
  • Quantitative Analysis :
    • HPLC-UV : Use a C18 column with acetonitrile/water mobile phase. Calibrate with a reference standard.
    • LC-MS : Detect molecular ion peaks ([M+H]⁺) and fragment ions to validate structure .

Advanced: How can researchers investigate oxidative degradation pathways of this compound?

Methodological Answer:

  • Fenton-Based Oxidation : Treat the compound with Fe²⁺/H₂O₂ at neutral pH (as in ). Monitor intermediates via LC-MS/MS to identify cleavage products (e.g., heptyl chain fragments) .
  • Radical Scavenging Assays : Use ESR spectroscopy with spin traps (e.g., DMPO) to detect hydroxyl radicals involved in degradation .
  • Kinetic Studies : Measure rate constants under varying oxidant concentrations and temperatures. Fit data to pseudo-first-order models .

Advanced: What role does this compound play in synthesizing bioactive intermediates?

Methodological Answer:
The compound serves as a protected amine precursor in multi-step syntheses:

  • Peptide Analogues : Deprotect the Boc group with TFA to expose the amine for coupling reactions (e.g., EDC/HOBt activation) .
  • Heterocycle Formation : React the oxo group with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively (see for analogous reactions) .
  • Scale-Up Considerations : Optimize stoichiometry and solvent selection (e.g., DMF for solubility) while minimizing side reactions (e.g., over-oxidation) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 7-oxoheptylcarbamate
Reactant of Route 2
tert-Butyl 7-oxoheptylcarbamate

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